molecular formula C11H7N3O2S B6517760 N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 919758-82-0

N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B6517760
CAS No.: 919758-82-0
M. Wt: 245.26 g/mol
InChI Key: CKONTJVLAOIAEP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction conditions are relatively mild, and the yields are generally high.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve green chemistry approaches to minimize environmental impact. These methods include the use of recyclable catalysts and microwave irradiation to achieve high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is unique due to its specific structure, which combines the benzothiazole and oxazole rings.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-10(8-5-6-12-16-8)14-11-13-7-3-1-2-4-9(7)17-11/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKONTJVLAOIAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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